2-Bromo-5-methylthiazole-4-carboxylic acid
Overview
Description
2-Bromo-5-methylthiazole-4-carboxylic acid is a chemical compound with the empirical formula C5H4BrNO2S . It is a derivative of 4-Thiazolecarboxylic Acid and is used in the synthesis of novel benzimidazole analogs as highly potent hypoxia inducible factor-1α inhibitors that show comparable potency in inhibition of human breast cancer cells .
Molecular Structure Analysis
The molecular weight of 2-Bromo-5-methylthiazole-4-carboxylic acid is 222.06 . The SMILES string representation of the molecule isCC1=C(C(O)=O)N=C(S1)Br
. Physical And Chemical Properties Analysis
2-Bromo-5-methylthiazole-4-carboxylic acid is a solid substance . Its melting point is 158 °C (dec.) . The compound has a density of 1.9±0.1 g/cm3 .Scientific Research Applications
“2-Bromo-5-methylthiazole-4-carboxylic acid” is a derivative of 4-Thiazolecarboxylic Acid . It’s used in the synthesis of novel benzimidazole analogs as highly potent hypoxia inducible factor-1α inhibitors . These inhibitors show comparable potency in the inhibition of human breast cancer cells .
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Proteomics Research : 2-Bromo-5-methylthiazole is a brominated thiazole compound used for proteomics research .
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Synthesis of Benzimidazole Analogs : This compound is used in the synthesis of novel benzimidazole analogs as highly potent hypoxia inducible factor-1α inhibitors . These inhibitors show comparable potency in the inhibition of human breast cancer cells .
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Anti-proliferative Effects : A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which could potentially be synthesized from 2-Bromo-5-methylthiazole-4-carboxylic acid, showed good anti-proliferative effects on human K563 leukemia cells .
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Proteomics Research : 2-Bromo-5-methylthiazole is a brominated thiazole compound used for proteomics research .
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Synthesis of Benzimidazole Analogs : This compound is used in the synthesis of novel benzimidazole analogs as highly potent hypoxia inducible factor-1α inhibitors . These inhibitors show comparable potency in the inhibition of human breast cancer cells .
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Anti-proliferative Effects : A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which could potentially be synthesized from 2-Bromo-5-methylthiazole-4-carboxylic acid, showed good anti-proliferative effects on human K563 leukemia cells .
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Molecular Simulations : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations with this compound .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZIUHFDUUSYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703293 | |
Record name | 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylthiazole-4-carboxylic acid | |
CAS RN |
1194374-25-8 | |
Record name | 2-Bromo-5-methyl-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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